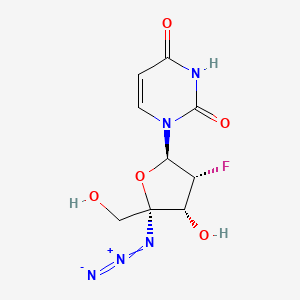

4'-C-azido-2'-deoxy-2'-fluoro-uridine

Description

Significance of Nucleoside Analogues in Modern Therapeutics Research

Nucleoside analogues represent a cornerstone in the development of modern therapeutic agents, particularly in the fields of virology and oncology. nih.govnumberanalytics.com These synthetic compounds are structurally similar to natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.comazolifesciences.com This mimicry allows them to interfere with the replication processes of viruses and the proliferation of cancer cells. numberanalytics.comazolifesciences.com Once inside a cell, nucleoside analogues are converted into their active triphosphate forms by cellular kinases. azolifesciences.com These activated forms can then be incorporated into growing DNA or RNA chains by viral or cellular polymerases. azolifesciences.comwikipedia.org This incorporation typically leads to chain termination, halting the replication of the viral genome or the division of the cancerous cell. numberanalytics.comnih.gov

The success of nucleoside analogues is underscored by their widespread use in treating a variety of viral infections, including those caused by the human immunodeficiency virus (HIV), hepatitis B virus (HBV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.govnih.gov In cancer chemotherapy, drugs like gemcitabine (B846) and cytarabine (B982) are nucleoside analogues that effectively combat various malignancies. azolifesciences.comwikipedia.org The ability to selectively target viral enzymes over human polymerases has been a key factor in the development of antiviral nucleoside analogues with favorable therapeutic profiles. nih.govnih.gov

Historical Context and Evolution of Fluorinated Nucleosides

The introduction of fluorine into nucleoside structures marked a significant advancement in medicinal chemistry. The journey of fluorinated nucleosides began with the discovery of the naturally occurring fluorine-containing nucleoside, nucleocidin, which possesses a fluorine atom at the 4'-position of its ribose sugar. researchgate.netrsc.org This discovery spurred interest in the synthesis of other fluorinated nucleosides. In the 1950s, the development of the anticancer drug 5-fluorouracil (B62378) (5-FU) further fueled research into this class of compounds. nih.gov

The first 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine (B118953), was synthesized in 1961. oup.com Subsequent research revealed that the incorporation of a fluorine atom at the 2'-position of the sugar moiety could enhance the stability of nucleosides against degradation by enzymes. nih.govoup.com This led to the synthesis of a variety of 2'-deoxy-2'-fluoro nucleosides, some of which demonstrated significant antiviral and antitumor activities. oup.com

The rationale behind fluorination is multifaceted. The small size and high electronegativity of the fluorine atom can alter the stereoelectronic properties of the sugar ring, influencing its conformation. oup.comnih.gov This conformational "locking" can be crucial for the biological activity of the nucleoside. nih.gov Furthermore, the substitution of a hydroxyl group or a hydrogen atom with fluorine can improve the metabolic stability of the compound. researchgate.netnih.gov Over the years, numerous fluorinated nucleosides have been developed and have either been approved for clinical use or are in various stages of clinical trials for treating viral infections and cancer. oup.com

Overview of 4'-C-azido-2'-deoxy-2'-fluoro-uridine as a Research Focus

Within the broad class of fluorinated nucleosides, this compound has emerged as a compound of significant research interest. This nucleoside analogue incorporates two key modifications: a fluorine atom at the 2'-position and an azido (B1232118) group at the 4'-position of the sugar moiety. The presence of the 4'-azido group is particularly noteworthy. The discovery in 1992 that 4'-azidothymidine (B1666319) (4'-AZT) exhibited potent anti-HIV activity opened up a new avenue of research into 4'-substituted nucleosides. nih.gov It has been suggested that the 4'-azido substitution can induce an unusual sugar conformation that is favorable for antiviral activity. nih.gov

The combination of a 2'-fluoro and a 4'-azido modification in the uridine (B1682114) scaffold has led to a molecule with potential applications as an antiviral agent. biosynth.comthieme-connect.com Research has explored the synthesis of this compound and its analogues, as well as their biological activities. nih.govthieme-connect.com For instance, the related compound 4'-azido-2'-deoxy-2'-fluorocytidine (FNC, also known as Azvudine) has shown potent activity against HIV and has been investigated for its effects on other viruses like HBV and HCV. nih.govnih.govnih.gov The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in the design of novel nucleoside-based therapeutics. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-((2R,3R,4R,5R)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C₉H₁₀FN₅O₅ |

| Molecular Weight | 287.2 g/mol |

| CAS Number | 1158728-80-3 |

| Canonical SMILES | C1=CN(C(=O)NC1=O)[C@H]2C@@HF |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN5O5/c10-5-6(18)9(3-16,13-14-11)20-7(5)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWCOSVWPQSOEU-JVZYCSMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 C Azido 2 Deoxy 2 Fluoro Uridine and Derivatives

Stereoselective Synthesis of Key Furanose Intermediates

The foundation of the synthesis is the creation of a specifically modified furanose (sugar) ring, which will become the carbohydrate backbone of the final nucleoside. A common starting material for these syntheses is a pre-functionalized sugar, such as 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. nih.govresearchgate.net The synthesis of such intermediates requires careful stereoselective methods to ensure the correct three-dimensional arrangement of the atoms.

Glycosylation is the crucial step where the modified furanose intermediate is attached to the nucleobase, in this case, uracil (B121893) or a derivative. A common strategy involves converting the furanose into a glycosyl donor, typically by introducing a good leaving group at the anomeric (C1') position. For instance, treating 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside with hydrogen bromide in acetic acid (HBr-HOAc) generates the corresponding α-bromide, a reactive glycosyl donor. nih.gov

This activated sugar is then coupled with a silylated nucleobase, such as silylated uracil or 5-fluorouracil (B62378), in a suitable solvent like chloroform (B151607) or acetonitrile. nih.govthieme-connect.com The use of silyl (B83357) groups on the nucleobase enhances its solubility and reactivity for the coupling reaction. This condensation reaction forms the N-glycosidic bond, linking the sugar and the base to create the fundamental nucleoside structure. nih.govnih.gov

Controlling the stereochemistry at the anomeric carbon (C1') is critical to obtain the biologically active β-isomer. The presence of a substituent at the C2' position of the furanose ring can direct the incoming nucleobase to the desired β-face of the sugar. nih.gov In the synthesis starting from 2-deoxy-2-fluoro-D-arabinofuranoside derivatives, the configuration at C2' influences the stereochemical outcome of the glycosylation. The reaction conditions are optimized to favor the formation of the β-nucleoside, which can often be isolated and purified from the reaction mixture by recrystallization. nih.gov

Introduction of Azido (B1232118) and Fluoro Substituents

The defining features of the target compound are the fluoro group at the 2'-position and the azido group at the 4'-position of the furanose ring. These groups are introduced through specific and directed chemical reactions.

The introduction of the azido group at the tertiary 4'-position is a challenging transformation that often requires the creation of a reactive intermediate at this center. rsc.org A frequently employed method involves generating a 4',5'-unsaturated intermediate (an exocyclic double bond) from a precursor nucleoside. nih.govresearchgate.net

One procedure begins with the deprotection of the benzoyl groups from the synthesized nucleoside, followed by treatment with iodine and triphenylphosphine, and subsequent elimination with sodium methoxide (B1231860) to yield a 4'-methylene nucleoside. nih.gov This olefin intermediate is then subjected to an iodoazidation reaction using reagents like iodine chloride (ICl) and sodium azide (B81097) (NaN₃). This adds an iodine atom to the 5'-position and the desired azido group to the 4'-position. nih.gov An alternative approach involves the stereoselective addition of iodine azide across the 4',5'-double bond of a precursor, followed by oxidative displacement of the newly introduced 5'-iodo group. researchgate.net

Table 1: Key Intermediates in 4'-Azido Functionalization

| Starting Material | Key Intermediate | Reaction | Product | Reference |

| 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil | 4'-Methylene-nucleoside | I₂/Ph₃P, then NaOMe | 4'-Azido-5'-iodo-nucleoside | nih.gov |

| 4',5'-Unsaturated nucleoside | N/A | I₂/NaN₃ | 4'-Azido-5'-iodo-nucleoside | researchgate.net |

The 2'-fluoro substituent is often incorporated from the beginning of the synthetic sequence by using a fluorinated starting material, such as 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. nih.govresearchgate.net This approach is part of a convergent synthesis strategy. nih.gov

Alternatively, in a divergent approach, the fluorine can be introduced into a pre-formed nucleoside. nih.gov One common method is the fluorination of a 2,2'-anhydro nucleoside with a fluoride (B91410) source like hydrogen fluoride (HF) or Olah's reagent (pyridine-poly(hydrogen fluoride)), which proceeds via an SN2 reaction to install the 2'-α-fluoro substituent in pyrimidine (B1678525) nucleosides. nih.gov Another versatile method is the fluorination of an arabinonucleoside, which has the hydroxyl group at the 2'-position in the "up" configuration, using a reagent like diethylaminosulfur trifluoride (DAST). nih.govoup.com This reaction inverts the stereochemistry at C2', yielding the desired 2'-β-fluoro configuration (in the arabino series). oup.com

Table 2: Common Reagents for 2'-Fluorination

| Reagent | Substrate Type | Description | Reference |

| Hydrogen Fluoride (HF) | 2,2'-Anhydro nucleoside | Classic method for introducing 2'-α-F via SN2 reaction. nih.gov | nih.gov |

| Diethylaminosulfur trifluoride (DAST) | Arabinonucleoside (2'-OH up) | Versatile reagent that inverts stereochemistry to give the 2'-β-fluoro product. nih.govoup.com | nih.govoup.com |

| N-Fluorobenzenesulfonimide (NFSI) | Silyl-protected lactone enolate | Electrophilic fluorinating agent for stereoselective fluorination. nih.gov | nih.gov |

Chemical Modifications for Structural Diversity

To explore structure-activity relationships, the parent compound 4'-C-azido-2'-deoxy-2'-fluoro-uridine is often chemically modified to create a library of derivatives. These modifications can occur at the nucleobase, the sugar moiety, or by creating prodrug forms. nih.govnih.govnih.gov

A key modification involves converting the uracil base into cytosine. This is typically achieved by treating a protected 4'-azido-uridine analog with a phosphitylating agent like phosphorus oxychloride (POCl₃) in the presence of 1,2,4-triazole, followed by treatment with ammonia (B1221849) (e.g., methanolic or aqueous ammonium (B1175870) hydroxide). nih.gov This converts the C4-carbonyl group of uracil into the C4-amino group of cytosine, yielding the corresponding cytidine (B196190) derivative. nih.gov Further modifications can include introducing substituents at the N⁴-position of the cytosine ring. nih.gov Additionally, modifications at other positions of the sugar or base, such as adding a fluorine atom to the 5-position of the uracil ring, have been explored to generate analogues like 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine. researchgate.netthieme-connect.com The introduction of various acyl groups to the sugar hydroxyls or the nucleobase can also be used to create structural diversity. nih.gov

Nucleobase Modifications (e.g., 5-Halogenation, N4-Substitution)

Modifications to the pyrimidine base of 4'-azido-2'-deoxy-2'-fluoro-nucleosides are a key strategy for developing new therapeutic agents. These changes can significantly impact the molecule's biological activity.

Another significant area of nucleobase modification is N4-substitution , particularly for the cytidine analogue, 2'-deoxy-2'-β-fluoro-4'-azido-β-D-arabinofuranosyl cytidine. A series of derivatives with heteroatom-containing N4-substituents have been designed and synthesized to explore their potential as anti-HBV agents. nih.gov Antiviral screening in HepG2.2.15 cells identified several N4-substituted analogs with potent anti-HBV activity and low cytotoxicity. nih.gov For example, compound 1g from the series, which features an N4-substitution, demonstrated significant inhibition of both HBV antigen secretion and viral DNA replication. nih.gov

| Compound | N4-Substituent | HBsAg EC50 | HBeAg EC50 | Intracellular HBV DNA EC50 | Extracellular HBV DNA EC50 |

|---|---|---|---|---|---|

| 1a | (Not specified in source) | Good activity | Good activity | Good activity | Good activity |

| 1d | (Not specified in source) | Good activity | Good activity | Good activity | Good activity |

| 1g | (Not specified in source) | 9 nM | 0.25 µM | 0.099 µM | < 0.01 µM |

4'-C-Substituted Analogues (e.g., Ethynyl (B1212043), Triazole, Chloromethyl)

While the 4'-azido group is a hallmark of this compound class, researchers have synthesized analogues with different substituents at the 4'-carbon position to probe structure-activity relationships. The 4'-position is critical as substituents here are positioned along the backbone of a nucleic acid duplex, potentially influencing interaction with viral enzymes without causing significant steric hindrance. rsc.org

4'-Ethynyl analogues have shown considerable promise. Based on the favorable antiviral profiles of 4'-substituted nucleosides, novel 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-beta-D-arabinofuranosyl) analogues of uracil, thymine, and cytosine were synthesized. researchgate.net The cytosine analogue (2 ) was found to be a potent anti-HIV-1 agent, being 35-fold more potent than AZT against wild-type virus and retaining nanomolar activity against resistant viral strains. researchgate.net

4'-Chloromethyl analogues have also been investigated. The compound ALS-8112, a 4′-chloromethyl-2′-deoxy-2′-fluorocytidine analog, has been evaluated for its antiviral properties. nih.gov Inspired by its potential, a series of novel 4′-modified-2′-deoxy-2′-fluoro nucleosides have been synthesized and evaluated. nih.gov

The synthesis of these diverse 4'-substituted nucleosides allows for a direct comparison of how different functional groups at this key position affect antiviral potency.

| Compound | 4'-C-Substituent | Base | Anti-HIV-1 Activity (IC50) | Cytotoxicity |

|---|---|---|---|---|

| 1a | Ethynyl | Uracil | Not specified | Not significant |

| 1b | Ethynyl | Thymine | 86 nM | Not significant |

| 2 | Ethynyl | Cytosine | 1.34 nM | Not significant |

Prodrug Design and Synthesis (e.g., Phosphoramidates)

To improve the clinical potential of 4'-substituted nucleosides, prodrug strategies are often employed. The parent nucleosides are frequently polar molecules with limited oral bioavailability; converting them into prodrugs can enhance their absorption and delivery to target cells, where they are then metabolized into the active triphosphate form.

Phosphoramidate (B1195095) prodrugs represent a successful approach. For example, a novel β-D-2'-deoxy-2'-α-fluoro-2'-β-C-(fluoromethyl)uridine phosphoramidate prodrug was synthesized that exhibited submicromolar antiviral activity against multiple HCV genotypes with low cytotoxicity. researchgate.net This prodrug was well-tolerated when administered orally in mice and produced high levels of the active triphosphate in the liver of rats. researchgate.net

Another prodrug is ALS-8176 (lumicitabine), a phosphoramidate prodrug of the 4′-chloromethyl-2′-deoxy-2′-fluoro nucleoside ALS-8112. nih.gov This compound was advanced to clinical trials for treating respiratory syncytial virus (RSV) infections. nih.gov Similarly, ester prodrugs of 4'-azido-2'-deoxy-2'-C-methylcytidine have been synthesized and shown to have low micromolar antiviral efficacy in vitro. nih.govresearchgate.net

Advanced Analytical Techniques for Structural Elucidation

The unequivocal structural confirmation of complex synthetic nucleosides like this compound and its derivatives is paramount. A suite of advanced analytical techniques is employed to establish their precise chemical structure, stereochemistry, and conformation.

Key methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a cornerstone technique. 1H, 13C, and 19F NMR are used to map the molecular skeleton and confirm the presence and connectivity of atoms. nih.gov Heteronuclear NOE (Nuclear Overhauser Effect) experiments are particularly valuable for conformational analysis of fluorinated nucleosides. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the synthesized compound. nih.gov

X-ray Crystallography : This powerful technique provides definitive proof of the three-dimensional structure and stereochemistry of a molecule in its solid state. nih.govnih.gov It has been used to determine the south-type conformation (C-3'-exo) of 1-(4′-azido-2′-deoxy-2′-fluoro-β-d-arabinofuranosyl) cytosine in its solid form. researchgate.net For other derivatives, it has been used to characterize the left-handed helical structure of L-type fluoro-DNA. iu.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as the azide (N3) moiety, within the molecule. nih.gov

Together, these techniques provide a comprehensive characterization, ensuring that the synthesized molecules have the intended structure and stereochemistry required for biological evaluation. nih.govnih.gov

| Technique | Purpose |

|---|---|

| 1H, 13C, 19F NMR | Confirms the chemical structure, atom connectivity, and presence of fluorine. |

| Heteronuclear NOE NMR | Provides detailed information on the 3D conformation of the molecule in solution. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and confirms the elemental formula. |

| X-ray Crystallography | Provides the definitive 3D structure, absolute stereochemistry, and conformation in the solid state. |

| Infrared (IR) Spectroscopy | Identifies key functional groups (e.g., azide, hydroxyl, carbonyl). |

Antiviral Research Applications of 4 C Azido 2 Deoxy 2 Fluoro Uridine

Activity against Retroviruses

The unique structural features of 4'-substituted-2'-deoxynucleosides, including the 4'-azido group, have positioned them as a family of antiretroviral agents with potent activity, particularly against drug-resistant variants of the Human Immunodeficiency Virus (HIV).

Human Immunodeficiency Virus (HIV-1, HIV-2) Inhibition in Pre-clinical Models

Pre-clinical studies have demonstrated the potent inhibitory effects of 4'-azido-2'-deoxy-2'-fluoro nucleoside analogs against HIV. A closely related analog, 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine, and its hydrochloride salt have shown exceptionally potent anti-HIV-1 activity. nih.gov In cell cultures, these compounds exhibited inhibitory activity in the nanomolar and even sub-nanomolar range against wild-type HIV-1 strains. nih.gov

A significant finding from these pre-clinical evaluations is the activity of these compounds against HIV strains that have developed resistance to existing nucleoside reverse transcriptase inhibitors (NRTIs). For instance, the hydrochloride salt of the cytidine (B196190) analog maintained its potent activity against multi-drug-resistant HIV strains. nih.gov This suggests that the 4'-azido modification may help overcome common resistance mechanisms. Studies on Azvudine (B1666521) (FNC), another name for the cytidine analog 2'-deoxy-2'-β-fluoro-4'-azidocytidine, have shown it to be a highly potent inhibitor of both HIV-1, with EC50 values ranging from 0.03 to 6.92 nM, and HIV-2, with EC50 values from 0.018 to 0.025 nM. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of a 4'-C-azido-2'-deoxy-2'-fluoro Cytidine Analog

| HIV-1 Strain | EC₅₀ (nM) |

|---|---|

| NL4-3 (wild-type) | 0.086 |

| NL4-3 (K101E) | 0.15 |

| RTMDR (multi-drug resistant) | 0.11 |

Data sourced from studies on 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride. nih.gov

Nucleoside Reverse Transcriptase Inhibitory Mechanisms

The primary mechanism of action for 4'-C-azido-2'-deoxy-2'-fluoro-uridine and its analogs is the inhibition of the viral enzyme reverse transcriptase (RT). nih.govnih.gov These compounds are classified as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov After entering a host cell, they are phosphorylated by cellular kinases to their active triphosphate form. nih.gov This triphosphate metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the reverse transcriptase. wisc.edu

Once incorporated, these analogs act as chain terminators, halting the process of reverse transcription, which is essential for the retroviral life cycle. nih.govnih.gov Even though some of these analogs, like other 4'-substituted nucleosides, possess a 3'-hydroxyl group, which is typically necessary for chain elongation, they still function as chain terminators. nih.govmdpi.com The presence of the bulky 4'-azido group on the sugar ring is thought to sterically hinder the formation of the next phosphodiester bond, effectively stopping DNA synthesis. nih.gov The introduction of a fluorine atom at the 2'-position is also believed to contribute to a stronger binding affinity within the active site of the HIV reverse transcriptase. nih.gov

Activity against Hepatitis Viruses

The antiviral activity of 4'-azido-2'-deoxy-2'-fluoro nucleosides extends to hepatitis viruses, with research highlighting their potential to inhibit both Hepatitis C and Hepatitis B viruses.

Hepatitis C Virus (HCV) Replicon Inhibition

Research into analogs of this compound has revealed potent activity against the Hepatitis C virus. Specifically, 4'-azido-2'-deoxy-2'-fluoroarabinocytidine was identified as a highly potent inhibitor in the HCV replicon system, with an antiviral EC50 value of 24 nM. nih.gov This represented a significant increase in potency compared to the parent compound, 4'-azidocytidine (B1678695). nih.gov

The mechanism of action against HCV involves the inhibition of the viral RNA-dependent RNA polymerase, known as NS5B. nih.gov The triphosphate form of these nucleoside analogs is incorporated into the nascent viral RNA by the NS5B polymerase, which leads to chain termination and prevents the replication of the viral genome. nih.gov Studies have shown that these compounds are efficiently incorporated by the HCV polymerase, despite modifications at the 2' position of the sugar ring. nih.gov Furthermore, these analogs have demonstrated activity against HCV polymerases from different genotypes and those with mutations that confer resistance to other nucleoside inhibitors. nih.gov

Table 2: In Vitro Anti-HCV Activity of 4'-Azido-2'-deoxy-2'-fluoro Nucleoside Analogs

| Compound | HCV Replicon EC₅₀ (nM) |

|---|---|

| 4'-azido-2'-deoxy-2'-fluoroarabinocytidine | 24 |

| 4'-azido-2'-deoxy-2',2'-difluorocytidine | 66 |

Data from a study on monofluoro and difluoro derivatives of 4'-azidocytidine. nih.gov

Hepatitis B Virus (HBV) Replication Suppression

The cytidine analog, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC/Azvudine), has also been investigated for its activity against the Hepatitis B virus. In in vitro models using a human hepatoma cell line (HepG2.2.15) that persistently expresses HBV, FNC effectively suppressed the virus. nih.gov It inhibited the secretion of HBV antigens in a dose-dependent manner. nih.gov

The compound also significantly reduced the levels of both intracellular and extracellular HBV DNA. nih.gov In an in vivo duck HBV infection model, FNC treatment led to a marked reduction in DHBV DNA levels in both the serum and the liver. nih.gov These findings indicate that this class of compounds can potently inhibit HBV replication and could be developed as new anti-HBV drugs. nih.gov

Table 3: In Vitro Anti-HBV Activity of 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC)

| Parameter | EC₅₀ (µM) |

|---|---|

| Hepatitis B surface antigen (HBsAg) | 0.037 |

| Hepatitis B e antigen (HBeAg) | 0.044 |

Data from a study in HepG2.2.15 cells. nih.gov

Activity against Respiratory and Other RNA Viruses

The potential antiviral spectrum of 4'-fluoro nucleosides, including uridine (B1682114) derivatives, has been explored against a range of other RNA viruses. Research has shown that 4'-fluorouridine (B8696964) possesses antiviral activity against respiratory syncytial virus (RSV) and various variants of SARS-CoV-2. researchgate.net The proposed mechanism of action against these viruses is through the inhibition of their RNA-dependent RNA polymerase, leading to a stalling of viral transcription. researchgate.net

In contrast, a study evaluating a series of novel 4′-modified-2′-deoxy-2′-fluoro cytidine nucleosides did not find significant antiviral activity against other RNA viruses such as Dengue virus, West Nile virus, Chikungunya virus, and Zika virus. nih.gov However, other research has indicated that 2'-fluoro-2'-deoxy-arabino-uridine can inhibit the replication of herpes simplex virus 1 (HSV-1), a DNA virus. caymanchem.com These varied findings suggest that the antiviral spectrum of these compounds can be specific, and further research is needed to fully delineate their activity against a broader range of viral pathogens.

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific published research on the antiviral applications of the chemical compound This compound against the viruses outlined in the requested article structure.

The available body of scientific work focuses on structurally related but distinct nucleoside analogs. It is crucial to differentiate these compounds, as small molecular changes can lead to vastly different biological activities.

Key Findings from Literature Search:

No Direct Research Found: No specific studies detailing the antiviral efficacy of "this compound" against Respiratory Syncytial Virus (RSV), SARS-CoV-2 and related coronaviruses, Influenza viruses, Dengue Virus (DENV), or Borna Disease Virus (BDV) were identified.

Research on a Closely Related Compound: A study detailing the synthesis of 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine was located. thieme-connect.combohrium.com This compound, which contains an additional fluorine atom at the 5-position of the uracil (B121893) base, was designed as an analog of Azvudine (FNC) and showed antiviral activity against HIV-1 in HEK293T cells. thieme-connect.combohrium.com However, this is a chemically distinct molecule from the one specified.

Research on Other Analogs:

4'-azido-2'-deoxy-2'-fluoro-cytidine (FNC or Azvudine): Extensive research is available for this cytidine analog. It has demonstrated activity against HIV bohrium.comresearchgate.netresearchgate.net, Hepatitis B Virus (HBV) nih.gov, Hepatitis C Virus (HCV) nih.gov, and certain enteroviruses like EV-A71. nih.gov One study notes that FNC inhibits enterovirus RNA synthesis by targeting the 3D polymerase. nih.gov

4'-Fluorouridine (4'-FlU): This compound, which lacks the 2'-deoxy and 4'-azido modifications, has shown potent, broad-spectrum activity against multiple enteroviruses, including various Coxsackieviruses and Enterovirus A71 (EV-A71). nih.govnih.gov Its mechanism also involves targeting the viral 3D polymerase. nih.gov

2'-fluoro-2'-deoxycytidine (2'-FdC): This analog has been shown to exhibit potent antiviral activity against Borna Disease Virus (BDV). nih.govnih.gov

Dengue Virus Research: Studies on Dengue virus have investigated other nucleosides. For instance, 4'-Azido-cytidine was found to be weakly active against Dengue. nih.gov

Given the strict requirement to focus solely on This compound , it is not possible to generate the requested scientific article. The necessary research data for the specified antiviral applications of this particular compound are not available in the public scientific literature. Populating the article outline would require presenting data from different chemical entities, which would be scientifically inaccurate and violate the core instructions of the request.

Table of Mentioned Compounds

Pre-clinical Antiviral Efficacy Studies

Cell Culture Models for Viral Replication Assays

Detailed research findings regarding the use of this compound in specific cell culture models for viral replication assays are not available in the public domain. While its analog, 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine, has been tested in HEK293T cells against HIV-1, no such specifics are published for the uridine compound . thieme-connect.comresearchgate.net

In Vivo Animal Models for Efficacy Evaluation

There is no available information from published studies regarding the evaluation of this compound in any in vivo animal models for antiviral efficacy.

Mechanistic Investigations of 4 C Azido 2 Deoxy 2 Fluoro Uridine Action

Intracellular Metabolism and Phosphorylation Pathways

For nucleoside analogs like 4'-C-azido-2'-deoxy-2'-fluoro-uridine to exert their antiviral effect, they must first be converted into their pharmacologically active 5'-triphosphate form. This bioactivation is a multi-step process reliant on the host cell's enzymatic machinery.

Role of Cellular Kinases in 5'-Triphosphate Formation

The conversion of this compound to its active triphosphate metabolite is a critical, and often rate-limiting, step in its mechanism of action. researchgate.net This process is catalyzed by a series of host cellular kinases. rsc.orgmdpi.com

The initial phosphorylation, converting the nucleoside to its 5'-monophosphate, is typically carried out by nucleoside kinases. mdpi.comnih.gov Human cells possess several kinases capable of phosphorylating nucleosides, including thymidine (B127349) kinase (TK1 and TK2) and uridine-cytidine kinase (UCK). nih.govpharmgkb.org The efficiency of this first step is crucial and can be a bottleneck for the activation of nucleoside analogs. researchgate.net For many nucleoside analogs, this initial phosphorylation is dependent on cellular enzymes such as deoxycytidine kinase (dCK). nih.gov

Once the monophosphate is formed, it is sequentially phosphorylated to the diphosphate (B83284) and then the triphosphate by other cellular enzymes. mdpi.comnih.gov Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate to the diphosphate, and nucleoside diphosphate kinases (NDPKs) complete the process by generating the final, active 5'-triphosphate derivative. pharmgkb.orgwikipedia.org This active triphosphate form is a mimic of the natural nucleoside triphosphate (in this case, uridine (B1682114) triphosphate or UTP) and is the direct molecule that interacts with the viral polymerase. rsc.orgnih.gov The entire phosphorylation cascade is essential, as the negatively charged triphosphate is retained within the cell and can accumulate to concentrations sufficient for antiviral activity. nih.gov

Interactions with Viral Polymerases and Enzymes

The primary target for the active triphosphate of this compound is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of RNA virus genomes. nih.govnih.govmdpi.com

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRp)

The triphosphate of this compound functions as a competitive inhibitor of the natural substrate (UTP) for the viral RdRp. nih.gov Its structural similarity allows it to be recognized and incorporated into the growing viral RNA chain. rsc.org However, modifications at the 2'- and 4'-positions of the ribose sugar prevent the subsequent steps of RNA synthesis. rsc.orgresearchgate.net

The table below shows the potent antiviral activity of nucleoside analogs structurally related to this compound, highlighting their effectiveness against various viruses. The EC₅₀ values represent the concentration required to inhibit viral replication by 50%.

Antiviral Activity of Related Nucleoside Analogs

| Compound | Virus | Cell Line | EC₅₀ | Source |

|---|---|---|---|---|

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine | HIV-1 (Wild-type) | MT-2 | 0.086 nM | nih.gov |

| 4′-Azidocytidine | Hepatitis C Virus (HCV) | Replicon System | 1.28 µM | researchgate.net |

| Remdesivir | SARS-CoV-2 | Cell-based RdRp Assay | 1.11 µM | nih.gov |

| Molnupiravir | SARS-CoV-2 | Cell-based RdRp Assay | 0.22 µM | nih.gov |

The incorporation of the this compound monophosphate into the nascent viral RNA chain is the pivotal event leading to the inhibition of replication. This occurs through two primary, non-mutually exclusive mechanisms: immediate chain termination and delayed transcriptional stalling.

The 4'-azido group is a bulky substitution that, upon incorporation, creates a steric hindrance within the active site of the polymerase. This modification can physically block the enzyme from translocating along the RNA template, thereby halting further elongation of the RNA chain. This mechanism is known as nonobligate chain termination. nih.gov

Furthermore, the 4'-fluoro substitution influences the conformation of the ribose sugar, forcing it into an unnatural pucker. researchgate.net This altered conformation, once incorporated into the RNA chain, can interfere with the proper positioning of the next incoming nucleoside triphosphate. researchgate.net This interference doesn't always cause an immediate stop but can lead to a "stalling" of the polymerase complex after the addition of a few more nucleotides. This delayed termination is a known mechanism for other 4'-substituted nucleosides. rsc.orgmdpi.com The combination of the 4'-azido and 2'-fluoro groups is designed to create a potent chain terminator that effectively shuts down viral RNA synthesis. researchgate.netnih.gov

The effectiveness of this compound triphosphate as an antiviral agent is also determined by its substrate specificity—its ability to be selectively used by viral RdRp over host cellular polymerases. This selectivity is crucial for minimizing toxicity to the host. nih.gov

While specific kinetic data for this compound is not extensively published, studies on similar analogs provide insight. For example, modifications at the 4'-position of the ribose can significantly impact the interaction with the polymerase active site. The 4'-azido group, being a key feature, is expected to have a strong binding interaction within the active site of viral reverse transcriptases and RdRps. nih.gov The introduction of a 2'-fluoro group can also enhance binding affinity. nih.gov The combination of these substitutions aims to create a molecule that binds preferentially and with high affinity to the viral polymerase, leading to its efficient incorporation and subsequent termination of viral replication. nih.gov

Inhibition of Reverse Transcriptase

The modification of nucleosides at the 4'-position of the sugar moiety has emerged as a significant strategy in the development of antiviral agents. The compound this compound belongs to a class of 4'-substituted-2'-deoxynucleosides (4'sdN) designed to act as potent inhibitors of viral reverse transcriptase (RT) enzymes. nih.gov The fundamental mechanism of action for these nucleoside reverse transcriptase inhibitors (NRTIs) involves their metabolic conversion within the host cell to the active 5'-triphosphate form. scienceopen.comyoutube.com

This active triphosphate analog then acts as a competitive substrate for the natural deoxynucleotide triphosphate during the synthesis of viral DNA, a process catalyzed by reverse transcriptase. scienceopen.comyoutube.com The incorporation of the modified nucleoside into the growing DNA chain leads to the termination of its elongation. nih.govyoutube.com This is because the 4'-azido group, like the 3'-azido group in the well-known NRTI azidothymidine (AZT), prevents the formation of the necessary 3'-5' phosphodiester bond with the next incoming nucleotide, effectively halting proviral DNA synthesis. nih.govnih.gov

While direct inhibitory constants (Ki) for this compound are not widely published, studies on analogous compounds provide insight. For instance, nucleoside analogs with 4'-azido modifications have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase that functions similarly to reverse transcriptases. nih.govnih.gov Furthermore, the development of 2'-deoxy-2'-fluoro-4'-azido nucleosides was specifically pursued to create effective anti-HIV agents, underscoring their role as chain-terminators of proviral DNA biosynthesis. nih.gov The combination of the 2'-fluoro and 4'-azido modifications is intended to enhance the binding affinity to the viral polymerase and improve the therapeutic profile over first-generation NRTIs. nih.gov

Interactions with Host Cellular Enzymes and Pathways

A critical aspect of the therapeutic index of nucleoside analogs is their selectivity for viral versus host polymerases. Ideally, an antiviral agent should be a potent inhibitor of the viral polymerase while being a poor substrate for human DNA and RNA polymerases to minimize toxicity.

Research indicates that nucleoside analogs bearing modifications at the 2' and 4' positions can interact with host enzymes. Analogues containing a 4'-azido substituent have been shown to be recognized and incorporated by human eukaryotic core RNA polymerase II (Pol II). plos.org However, this incorporation can be subject to the enzyme's proofreading activity. The transcription factor IIS (TFIIS) is capable of excising some of these mismatched analogs from Pol II transcripts, providing a potential mechanism of cellular defense against their effects. plos.org For some analogs with 2'-fluoro and 4'-azido modifications, Pol II could elongate past the incorporated nucleotide in the absence of TFIIS, but TFIIS efficiently prevented their incorporation or extension. plos.org

Regarding DNA polymerases, the 2'-fluoro substitution can influence substrate suitability. For example, 2'-fluoro-2'-deoxycytidine triphosphate (dCflTP), a related compound, was found to be a substrate for Xenopus laevis DNA polymerase alpha, although with a much higher Michaelis constant (Km) compared to the natural substrate dCTP (7 mM vs. 0.6 µM), indicating significantly lower affinity. nih.gov This suggests that while incorporation into host DNA is possible, it is far less efficient than the incorporation of natural nucleotides. nih.gov The metabolic incorporation of certain 2'-deoxy-2'-fluoro arabinofuranosyl nucleosides into DNA has been observed to inhibit further DNA synthesis. nih.gov

| Host Polymerase | Interaction with 4'-Azido/2'-Fluoro Analogs | Key Findings | Source |

|---|---|---|---|

| RNA Polymerase II (Pol II) | Inhibitor/Substrate | 4'-azido analogues can be incorporated and act as inhibitors. The proofreading activity of TFIIS can excise the analogue. | plos.org |

| DNA Polymerase α | Poor Substrate | A related 2'-fluoro analog (dCflTP) showed a significantly higher Km value compared to the natural substrate, indicating poor incorporation. | nih.gov |

Mitochondrial toxicity is a common concern with nucleoside analogs, often stemming from the inhibition of the mitochondrial DNA polymerase gamma (Pol γ) or the mitochondrial RNA polymerase (POLRMT).

Studies have shown that ribonucleoside analogues with 4'-azido substituents can be substrates and inhibitors of human POLRMT. plos.org This interaction can have a significant negative impact on mitochondrial transcription, potentially leading to mitochondrial dysfunction. plos.org The incorporation of these analogs by POLRMT is a key factor in predicting potential toxicity. plos.orgrsc.org For instance, while 4'-azidocytidine (B1678695) demonstrated a clear, negative impact on mitochondrial transcription, other analogs like 2'-deoxy-2'-fluoro-2'-C-methyluridine-triphosphate were found to be very poor substrates for POLRMT. plos.org This highlights that the specific combination of substitutions at the 2' and 4' positions is crucial in determining the degree of interaction with mitochondrial polymerases. rsc.org Research on 2′-C-modified-4′-fluoro-uridine analogues has also involved assessing their potential for incorporation by POLRMT to evaluate mitochondrial dysfunction. rsc.org A recent study on the related compound 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) confirmed that it disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and promoting apoptosis. nih.gov

Beyond direct interactions with polymerases, this compound and its analogs can significantly modulate broader cellular metabolic pathways. The metabolism of nucleoside analogs can be complex, sometimes leading to the formation of previously unrecognized derivatives. For example, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) was found to form 5'-O-diphosphohexose derivatives, which accumulate in cells and have a long intracellular half-life.

The cytidine (B196190) analog, 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), has been shown to exert potent anticancer effects by inducing metabolic stress. nih.gov Its mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress-mediated apoptosis. nih.gov This is coupled with the disruption of mitochondrial function, as mentioned previously. nih.gov Furthermore, FNC was found to induce a G2/M phase cell cycle arrest, mediated through the modulation of the cell cycle inhibitor p21. nih.gov While these findings are for the cytidine variant, the shared structural features suggest that the uridine analog could trigger similar metabolic perturbations.

| Metabolic Process | Effect of 4'-Azido-2'-fluoro Analog (FNC) | Source |

|---|---|---|

| Reactive Oxygen Species (ROS) | Induces ROS production, leading to oxidative stress. | nih.gov |

| Mitochondrial Function | Disrupts mitochondrial membrane potential. | nih.gov |

| Cell Cycle | Induces G2/M phase arrest via p21 modulation. | nih.gov |

| Apoptosis | Promotes mitochondrial-mediated apoptosis. | nih.gov |

Conformational Analysis and Molecular Dynamics

Modifications to the sugar ring, such as the introduction of fluorine or azido (B1232118) groups, can create a strong conformational bias. For this compound, both substituents significantly influence the final pucker:

2'-Fluoro Group: The highly electronegative fluorine atom at the C2' position generally favors an N-type sugar pucker. rsc.org This preference is due to a stabilizing hyperconjugative interaction (gauche effect) between the C-F bond and the ring structure. rsc.org X-ray crystal analysis of related 2'-deoxy-2'-fluoro-4'-thiocytidine confirmed it adopted a C3'-endo (N-type) conformation. researchgate.net

4'-Substituents: The introduction of a substituent at the C4' position, such as an azido group, also tends to lock the sugar into an N-type conformation. rsc.orgnih.gov This is because the C4' position is located along the backbone edge of a nucleic acid duplex, and modifications here can pre-organize the nucleoside into the A-form geometry characteristic of RNA, which features an N-type pucker. rsc.orgnih.gov

Computational investigations and NMR analysis of similar 4'-modified 2'-deoxy-2'-fluorouridine (B118953) analogues confirm a strong bias toward the North-East sugar pucker. nih.gov Therefore, it is highly probable that this compound predominantly exists in a rigid N-type (C3'-endo) conformation. This constrained conformation is a key feature of its design, intended to enhance its recognition by viral polymerases that operate on RNA templates or adopt RNA-like transition states. rsc.org

| Structural Modification | Influence on Sugar Pucker | Predominant Conformation | Source |

|---|---|---|---|

| 2'-Fluoro | Favors N-type due to gauche effect. | North (N-type, C3'-endo) | rsc.orgresearchgate.net |

| 4'-Azido | Favors N-type to pre-organize for A-form geometry. | rsc.orgnih.gov |

Influence of Substituents on Conformational Preferences

The biological activity of nucleoside analogues is intrinsically linked to their three-dimensional structure, particularly the conformational state of the furanose sugar ring. This conformation, often referred to as the sugar pucker, dictates how the nucleoside analogue is recognized by and interacts with viral or cellular enzymes. The furanose ring typically exists in a dynamic equilibrium between two preferred low-energy conformations: the North (C3'-endo) and the South (C2'-endo) pucker. The introduction of substituents, especially electronegative groups like fluorine and azido groups, can significantly alter this equilibrium and lock the sugar into a specific conformation.

Research into the conformational properties of 2'-deoxy-2'-fluoro-4'-substituted nucleosides has provided significant insights. The chemical nature and stereochemistry of the substituents at the 2' and 4' positions are primary determinants of the sugar's pucker. nih.gov

Influence of the 2'-Fluoro Group: A fluorine atom at the C2' position of the ribose ring has a well-documented and profound influence on the sugar's conformation. For ribonucleosides, a 2'-fluoro substituent strongly favors a North-type conformation. rsc.org This preference is attributed to a stabilizing hyperconjugative interaction between the C-F bond and the vicinal C-H bond, a phenomenon known as the gauche effect. rsc.org Computational studies and molecular dynamics simulations on related compounds, such as 4'-C-aminomethyl-2'-deoxy-2'-fluorouridine, have confirmed that the modified sugar predominantly adopts a C3'-endo (North) conformation. nih.gov However, the stereochemistry is critical; a fluorine substituent in the arabino configuration results in a more balanced equilibrium, with an approximate 50:50 mixture of C3'-endo and C2'-endo conformers. nih.gov

Influence of the 4'-Azido Group: The substituent at the 4' position also exerts a powerful conformational influence. It has been proposed that the introduction of an azido group at the 4'-position can induce an "unnatural" C3'-endo (North) conformation, as seen in the case of 4'-C-azidothymidine. nih.gov This shift towards a North pucker is a key feature that can contribute to the molecule's biological activity profile.

Conformation of 4'-Azido-2'-fluoro Nucleosides: In nucleosides containing both a 2'-fluoro and a 4'-azido group, the combined electronic and steric effects of these substituents determine the final conformational preference. Studies on 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine, a closely related analogue, have been particularly revealing. nih.gov X-ray crystallography showed that in the solid state, this compound adopts a South-type conformation (C-3'-exo). nih.gov However, analysis in solution using NMR spectroscopy indicated a clear preference for a North-type (C-3'-endo) conformation. nih.gov This preference for a North conformation in solution is significant, as it suggests the compound is stable against acidic and enzymatic N-glycolysis. nih.gov

The following tables summarize the observed conformational preferences for relevant nucleoside analogues.

Table 1: Conformational Analysis of 4'-Azido-2'-Deoxy-2'-Fluoro-Cytidine

| Compound Name | State | Conformation Type | Pucker | Determination Method | Reference |

|---|---|---|---|---|---|

| 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl) cytosine | Solid-State | South | C-3'-exo | Single-Crystal X-ray Crystallography | nih.gov |

Table 2: General Conformational Influence of Key Substituents on Furanose Pucker

| Substituent | Configuration | Dominant Conformation | Pucker | Reference |

|---|---|---|---|---|

| 2'-Fluoro | Ribo | North | C3'-endo | rsc.org, nih.gov |

| 2'-Fluoro | Arabino | Mixed Equilibrium (approx. 50:50) | C3'-endo / C2'-endo | nih.gov |

Anticancer Research Applications of 4 C Azido 2 Deoxy 2 Fluoro Uridine

Efficacy of 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) in Pre-clinical Cancer Models

The novel cytidine (B196190) analog, FNC, has demonstrated significant potential as a therapeutic agent in preclinical models of Non-Hodgkin lymphoma (NHL). nih.gov

Lymphoma Cell Line Studies (e.g., Dalton's Lymphoma, Non-Hodgkin Lymphoma)

Studies utilizing Dalton's lymphoma (DL), a T-cell lymphoma model, have shown that FNC inhibits cell growth and proliferation in a dose- and time-dependent manner. nih.govresearchgate.net Dalton's lymphoma is considered a relevant model for studying novel treatments for T-cell lymphomas in humans. nih.gov In these studies, FNC treatment has been shown to reduce DL cell viability and proliferation. nih.govresearchgate.net The effectiveness of FNC in inhibiting DL cell growth is highlighted by its IC50 values, which decrease with longer exposure times. nih.govresearchgate.net

FNC Efficacy in Dalton's Lymphoma Cells

| Time Point | IC50 Value |

|---|---|

| 24 hours | 1.0 µM |

| 48 hours | 0.5 µM |

| 72 hours | 0.1 µM |

This table presents the half-maximal inhibitory concentration (IC50) of FNC on Dalton's lymphoma cells at different time intervals, demonstrating increased potency with prolonged exposure. nih.govresearchgate.net

Investigations in Other Cancer Cell Types

While the most detailed research is on lymphoma, fluorinated nucleoside analogs as a class have been investigated against a variety of human cancer cell lines. nih.govmdpi.com For instance, other novel fluorinated nucleosides have been tested against cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines. nih.gov The broader class of 4'-substituted nucleosides has shown promise in overcoming drug resistance issues in various therapeutic contexts. nih.gov

Cellular and Molecular Mechanisms of Anticancer Action of FNC

The anticancer effects of FNC are attributed to its ability to interfere with crucial cellular processes, leading to cell death. nih.govresearchgate.net

Induction of Apoptosis

A primary mechanism of FNC's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net Treatment with FNC leads to characteristic changes in cellular membranes, including rupture and altered morphology, which are indicative of apoptosis. nih.govresearchgate.net

Key hallmarks of apoptosis, notable DNA fragmentation and nuclear condensation, have been observed in Dalton's lymphoma cells following treatment with FNC. nih.govresearchgate.net These events signify the activation of apoptotic pathways that lead to the dismantling of the cell.

The induction of apoptosis by FNC is strongly linked to the mitochondrial-mediated pathway. nih.govresearchgate.net This is evidenced by several key cellular changes:

Disruption of Mitochondrial Membrane Potential (MMP): FNC has been shown to disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction. nih.govnih.gov This loss of MMP is a critical step in the initiation of the intrinsic apoptotic cascade.

Generation of Reactive Oxygen Species (ROS): The compound induces the production of reactive oxygen species (ROS), which in turn prompts oxidative stress-mediated apoptosis. nih.govresearchgate.net

Regulation of Apoptotic Genes: FNC treatment leads to the dysregulation of genes involved in apoptosis. Specifically, it causes an upregulation of the pro-apoptotic gene Bax and a downregulation of the anti-apoptotic genes Bcl-2 and Bcl-xl. nih.govresearchgate.net This shift in the balance of apoptotic proteins further confirms the involvement of the mitochondrial pathway in FNC-induced cell death.

Key Molecular Events in FNC-Induced Mitochondrial Apoptosis

| Mechanism | Observation | Reference |

|---|---|---|

| Mitochondrial Dysfunction | Disruption of Mitochondrial Membrane Potential (MMP) | nih.govnih.gov |

| Oxidative Stress | Induction of Reactive Oxygen Species (ROS) | nih.govresearchgate.net |

| Gene Regulation | Upregulation of pro-apoptotic Bax | nih.govresearchgate.net |

| Gene Regulation | Downregulation of anti-apoptotic Bcl-2 and Bcl-xl | nih.govresearchgate.net |

This table summarizes the key molecular events that confirm the role of the mitochondrial-mediated pathway in the apoptotic process induced by FNC in cancer cells.

Mitochondrial-Mediated Apoptosis Pathway

Disruption of Mitochondrial Membrane Potential

There is currently a lack of specific research data on the effects of 4'-C-azido-2'-deoxy-2'-fluoro-uridine on the disruption of mitochondrial membrane potential in cancer cells. Studies on other nucleoside analogs have shown that the disruption of mitochondrial function is a key mechanism in inducing apoptosis. nih.gov For instance, the related cytidine analog FNC has been shown to disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction. nih.gov

Dysregulation of Apoptotic Gene Expression

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The capacity of this compound to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells has not been specifically documented. The induction of ROS is a known anticancer mechanism that can lead to oxidative stress-mediated apoptosis. nih.govnih.gov Research on the cytidine analog FNC has demonstrated that its robust anticancer effects are associated with its ability to induce ROS production. nih.gov

Cell Cycle Arrest and Regulation of Cell Cycle Proteins

There is a lack of direct evidence concerning the ability of this compound to cause cell cycle arrest and regulate cell cycle proteins. Cell cycle inhibitors are a critical class of anticancer agents. auctoresonline.org The related cytidine analog, FNC, has been observed to induce G2/M phase cell cycle arrest, which is mediated through the modulation of the cell cycle inhibitor p21. nih.gov

Interference with DNA Synthesis and Replication

While it is plausible that as a nucleoside analog, this compound interferes with DNA synthesis and replication, specific studies demonstrating this mechanism in the context of its anticancer activity are not available. Nucleoside analogs often exert their effects by mimicking endogenous nucleosides and being incorporated into DNA or RNA, which can lead to the termination of chain elongation and inhibition of replication. nih.gov For instance, the thymidine (B127349) analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into DNA during replication and is used to monitor this process. oncotarget.com

Structure Activity Relationship Sar Studies of 4 C Azido 2 Deoxy 2 Fluoro Uridine Analogues

Impact of 4'-Position Substitutions on Potency and Specificity

The substituent at the 4'-position of the sugar ring is a critical determinant of the antiviral activity of nucleoside analogues. nih.govnih.gov The introduction of an azido (B1232118) group at this position has been a significant breakthrough, leading to compounds with potent inhibitory effects against a range of viruses. mdpi.com For instance, 4'-azidocytidine (B1678695) has been identified as a potent inhibitor of the hepatitis C virus (HCV) RNA polymerase. nih.gov Similarly, 4'-ethynyl-2'-deoxyadenosine (B10752535) has demonstrated powerful activity against various drug-resistant HIV-1 strains. researchgate.net

The size and electronic properties of the 4'-substituent are crucial for optimal activity. Small, electron-withdrawing groups like azido (N₃) and ethynyl (B1212043) (C≡CH) have been shown to be particularly effective. nih.govresearchgate.net These groups can influence the conformation of the sugar ring, which in turn affects how the nucleoside analogue is recognized and incorporated by viral polymerases. In contrast, bulkier substituents at the 4'-position can lead to a loss of activity, likely due to steric hindrance within the enzyme's active site.

The nature of the 4'-substituent also plays a role in the compound's selectivity. For example, in the context of dengue virus (DENV), 4'-fluorination of 2'-C-modified uridine (B1682114) analogues has been shown to reduce incorporation by the human mitochondrial DNA-dependent RNA polymerase (POLRMT), which is a key factor in mitigating mitochondrial toxicity. rsc.org This highlights the potential for fine-tuning the selectivity of these compounds through strategic modifications at the 4'-position.

| 4'-Substituent | Target Virus | Observed Activity | Reference |

| Azido (N₃) | Hepatitis C Virus (HCV) | Potent inhibition of RNA polymerase | nih.gov |

| Ethynyl (C≡CH) | Human Immunodeficiency Virus (HIV-1) | Potent inhibition of multi-drug resistant strains | researchgate.net |

| Chloromethyl (CH₂Cl) | Respiratory Syncytial Virus (RSV) | Potent antiviral activity | nih.gov |

| Fluoro (F) | Dengue Virus (DENV) | Reduced mitochondrial toxicity while maintaining antiviral activity | rsc.org |

| Cyano (CN) | Hepatitis B Virus (HBV) & HIV-1 | Highly potent inhibition of replication | nih.gov |

| This is an interactive table. You can sort and filter the data by clicking on the column headers. |

Contribution of 2'-Fluorination to Biological Activity and Stability

The introduction of a fluorine atom at the 2'-position of the sugar moiety is a well-established strategy for enhancing the therapeutic potential of nucleoside analogues. oup.comnih.gov The 2'-fluoro substitution significantly impacts both the biological activity and the metabolic stability of the compound. mdpi.commdpi.com

Fluorination at the 2'-position, particularly in the arabino (up) configuration, tends to lock the sugar ring in a C3'-endo (North) conformation. This conformation mimics the geometry of natural ribonucleosides and is often preferred by viral RNA-dependent RNA polymerases (RdRps). nih.gov This pre-organization of the sugar pucker enhances the binding affinity of the nucleoside analogue to the viral polymerase, thereby increasing its inhibitory potency.

Furthermore, the high electronegativity of the fluorine atom strengthens the C-N glycosidic bond that links the sugar to the nucleobase. nih.govmdpi.com This increased bond strength makes the nucleoside more resistant to cleavage by host enzymes, such as nucleoside phosphorylases. mdpi.com The enhanced metabolic stability leads to a longer intracellular half-life, allowing for greater accumulation of the active triphosphate form of the drug within the target cells. mdpi.com

Role of Nucleobase Modifications in Activity Profiles

While the sugar modifications are crucial, alterations to the nucleobase provide another avenue for optimizing the activity profiles of these antiviral agents. nih.gov The identity of the nucleobase (e.g., uracil (B121893), cytosine, adenine (B156593), guanine) determines the compound's pairing partner in the viral genome and influences its recognition by both viral polymerases and host cell kinases.

Modifications to the nucleobase can enhance antiviral potency and selectivity. For example, the addition of a fluorine atom at the 2-position of the adenine base in 4'-substituted deoxyadenosine (B7792050) analogues has been shown to significantly boost their antiviral activity. nih.gov Similarly, the use of a 7-deazaadenine base in combination with a 4'-azido-2'-C-methyl sugar modification has yielded potent anti-HCV agents.

The nucleobase can also be modified to create "fleximers," which are designed to have increased conformational flexibility. This approach has been used to develop acyclic nucleoside analogues with activity against various coronaviruses. google.com The ability to alter the nucleobase provides a powerful tool for fine-tuning the drug-like properties of these compounds, including their antiviral spectrum and resistance profiles. researchgate.net

Stereochemical Requirements for Optimal Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of nucleoside analogues. The enzymes that interact with these compounds, such as viral polymerases and host kinases, are highly sensitive to the stereochemical configuration of their substrates.

For 4'-C-azido-2'-deoxy-2'-fluoro-uridine and its analogues, the stereochemistry at the 2'- and 4'-positions of the sugar ring is particularly important. The 2'-fluoro group is most effective when it is in the arabino (up) configuration, which promotes the North-type sugar pucker favored by many viral polymerases.

The stereochemistry at the 4'-position also has a profound impact on antiviral activity. In many cases, a specific stereoisomer will exhibit significantly greater potency than others. For example, in the case of a 4'-oxetane substituted cytidine (B196190) analogue, the S-configuration at the 5'-carbon was confirmed by X-ray crystallography to be the active form. nih.gov These strict stereochemical requirements underscore the importance of precise chemical synthesis to produce the desired biologically active isomer.

Design Principles for Selective Therapeutic Agents

The development of selective antiviral agents based on the this compound scaffold is guided by several key design principles aimed at maximizing efficacy while minimizing toxicity. A central strategy is the combination of a 2'-fluoro modification with a 4'-substituent, which has proven to be a powerful approach for achieving potent antiviral activity. nih.govnih.gov

Another important principle is the use of prodrug strategies to enhance the delivery and activation of the nucleoside analogue. nih.gov The "ProTide" technology, for example, involves the addition of a phosphoramidate (B1195095) group to the 5'-hydroxyl of the nucleoside. This modification helps to bypass the often inefficient initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate form of the drug.

Furthermore, the design of these agents must consider the potential for off-target effects, such as inhibition of human polymerases or mitochondrial toxicity. rsc.org By carefully selecting the combination of sugar modifications, nucleobases, and prodrug moieties, it is possible to create compounds with a high degree of selectivity for viral targets. This integrated approach to drug design is essential for developing safe and effective antiviral therapies.

Drug Resistance Mechanisms and Overcoming Strategies

Analysis of Viral Mutant Strains and Resistance Profiles

The efficacy of nucleoside reverse transcriptase inhibitors (NRTIs) can be compromised by specific mutations in the viral polymerase. For the closely related cytidine (B196190) analog of 4'-C-azido-2'-deoxy-2'-fluoro-uridine, studies have identified key mutations in the HIV-1 reverse transcriptase (RT) that confer resistance.

Research indicates that this class of compounds generally retains potent activity against a variety of NRTI-resistant HIV strains. For instance, the hydrochloride salt of the cytidine analog demonstrated sub-nanomolar activity against the K101E and multi-drug-resistant (RTMDR) HIV strains. nih.gov However, significant resistance was observed with the M184V single mutation. nih.gov The M184V mutation in HIV RT is a well-known pathway for resistance to several nucleoside analogs.

Further screening against a panel of eleven mutated HIV-1 strains confirmed the compound's high potency, suggesting it could be a valuable agent for overcoming common drug-resistance issues. nih.gov Notably, while the M184V mutation caused a substantial reduction in susceptibility, the compound remained active in the nanomolar range. researchgate.net In-vitro resistance induction assays have pointed to the M184I mutation as another key mutation selected for during treatment with this class of compounds. researchgate.net

Table 1: Activity of a 4'-Azido-2'-fluoro-nucleoside Analog Against Resistant HIV-1 Strains

| Viral Strain | Mutation(s) | EC₅₀ (nM) | Fold Change in Resistance |

| NL4-3 (Wild-Type) | None | 0.086 | 1.0 |

| NL4-3 (K101E) | K101E | 0.15 | 1.7 |

| RTMDR | Multi-drug resistant | 0.11 | 1.3 |

| M184V Mutant | M184V | >1000 | >11,627 |

| D67N Mutant | D67N | 11.2 | 130 |

Data derived from studies on 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine hydrochloride. nih.gov

Molecular Basis of Drug Resistance (e.g., Enzyme Mutations)

The molecular foundation of resistance to 4'-azido nucleoside analogs lies in specific amino acid substitutions within the viral polymerase enzyme, which for HIV is the reverse transcriptase. These mutations are selected because they impair the binding of the inhibitor while preserving the enzyme's natural function of substrate recognition and DNA synthesis. nih.gov

The most significant mutation affecting the activity of the 4'-azido-2'-fluoro-nucleoside class is M184V in the HIV-1 RT. nih.gov The methionine at position 184 is a critical amino acid in the NRTI binding site. Its substitution with valine (M184V) or isoleucine (M184I) is believed to cause steric hindrance. researchgate.net This clash prevents the inhibitor from binding effectively in the active site of the enzyme, thereby reducing its inhibitory effect. nih.govresearchgate.net

Another mutation, D67N, has also been identified as conferring marked resistance, suggesting that the aspartic acid at position 67 is another crucial residue for the compound's interaction within the NRTI binding site. nih.gov The introduction of a fluorine atom at the 2'-position of the sugar moiety is intended to create strong binding in the active site of the HIV RT. nih.gov However, mutations like M184V and D67N can disrupt this favorable interaction.

In other pathogens, resistance to fluorinated pyrimidine (B1678525) analogs like 5-fluorocytosine (B48100) (5-FC) arises from mutations in the enzymes of the pyrimidine salvage pathway, such as cytosine deaminase (FCY1) and uracil (B121893) phosphoribosyltransferase (UPRT) (FUR1). nih.govresearchgate.netwustl.edu These enzymes are responsible for converting the prodrug into its active, toxic form. Mutations leading to the absence or reduction of these crucial enzymes prevent the drug's activation, rendering it ineffective. nih.govresearchgate.net While the mechanism of action is different, this highlights a common strategy of resistance where viruses or fungi target the metabolic activation pathway of a drug.

Strategies for Developing Broad-Spectrum Agents against Resistant Variants

Overcoming drug resistance requires the rational design of new agents that can evade existing resistance mechanisms or target different viral components. Strategies often focus on creating compounds with broad-spectrum activity against a range of viruses and their resistant variants. nih.goveurekalert.org

One key strategy is the modification of the nucleoside scaffold. The introduction of specific chemical groups, such as the 4'-azido group, can result in unique structural conformations. For example, 4'-azidothymidine (B1666319) exhibits an unusual 3'-C-endo conformation of its furanose ring, which has been associated with activity against multidrug-resistant HIV strains. nih.gov This suggests that designing molecules with unconventional conformations can be a successful approach to evade resistance.

Developing nucleoside analogs that act as "delayed chain terminators" is another promising strategy. nih.govnih.gov Unlike immediate chain terminators, these compounds are incorporated into the growing viral RNA or DNA chain and only halt synthesis after the addition of several more nucleotides. This mechanism, seen with compounds like 4'-Fluorouridine (B8696964) (4'-FlU), may be less susceptible to resistance mutations that rely on immediate discrimination by the polymerase. nih.govnih.govbiorxiv.org

Furthermore, creating agents that target highly conserved regions of the viral polymerase can lead to broad-spectrum activity. eurekalert.org For example, the ribonucleoside analog 4'-FlU has shown potent efficacy against a wide range of RNA viruses, including SARS-CoV-2 and respiratory syncytial virus (RSV). nih.govbiorxiv.org This broad activity suggests its target site within the RNA-dependent RNA polymerase (RdRP) is conserved across different viral families, making it a strong candidate for a first-line defense against emerging and future viral threats. nih.govnih.gov Combining structure-based drug design with medicinal chemistry allows for the creation of next-generation inhibitors that not only have high potency but also a high barrier to resistance. nih.govasm.org

Future Directions and Emerging Research Perspectives

Rational Design of Next-Generation 4'-C-azido-2'-deoxy-2'-fluoro-uridine Analogues

The rational design of new analogues of this compound is a cornerstone of ongoing research, aimed at enhancing therapeutic efficacy, overcoming drug resistance, and improving pharmacological properties. A key strategy involves the modification of the 4'-azido group, which has been shown to stabilize the 3'-endo (North) conformation of the furanose ring. nih.gov This conformational lock is thought to reduce the nucleophilicity of the 3'-hydroxyl group, contributing to its mechanism as a chain terminator in viral replication. nih.gov

Structure-activity relationship (SAR) studies are instrumental in guiding these design efforts. For instance, the synthesis and evaluation of a series of 4'-substituted-2'-deoxy-2'-fluoro nucleoside analogues have provided valuable insights. nih.gov While many modifications have focused on simple groups like alkyls, ethers, and thioethers, there is a growing interest in exploring more complex substitutions at the 4'-position to optimize interactions within the target enzyme's active site. nih.gov

Research has demonstrated that even subtle changes, such as the replacement of the 4'-azido group with a 4'-ethynyl group in related nucleoside analogues, can yield compounds with exceptional antiretroviral activity and a favorable resistance profile. asm.org The design of these next-generation analogues often leverages the established principle that 4'-C-substituted-2'-deoxynucleosides can be difficult for viral polymerases to discriminate from natural deoxynucleosides, while the modified 3'-OH group prevents DNA chain elongation. researchgate.net

Future design strategies will likely focus on creating analogues with enhanced activity against drug-resistant viral strains. For example, 4'-azidothymidine (B1666319) has shown retained activity against HIV mutants resistant to AZT. cancernetwork.com This highlights the potential of the 4'-azido moiety in overcoming existing resistance mechanisms.

The following table summarizes the anti-HIV activity of some rationally designed 4'-azido nucleoside analogues. researchgate.net

| Compound | EC50 (nM) against HIV-1 | Cytotoxicity (CC50 in µM) |

| 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine (10) | 0.3 | >100 |

| Hydrochloride salt of compound 10 (11) | 0.13 | >100 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Pre-clinical Evaluation of Combination Therapeutic Approaches

The development of effective treatment regimens, particularly for complex diseases like HIV and cancer, increasingly relies on combination therapies to enhance efficacy, reduce the likelihood of drug resistance, and minimize toxicity. semanticscholar.org Preclinical studies are exploring the synergistic or additive effects of combining 4'-azido nucleoside analogues with other therapeutic agents. asm.org

In the context of antiviral therapy, the combination of nucleoside reverse transcriptase inhibitors (NRTIs) with drugs targeting different stages of the viral life cycle is a standard of care. asm.org Preclinical evaluations of investigational NRTIs, such as 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), in combination with approved antiretroviral drugs have been conducted. asm.org These studies have shown that most combinations are additive, with some, like EFdA and rilpivirine, demonstrating synergistic effects against HIV-1 replication. asm.org Such studies provide a rationale for the design of future clinical trials for novel 4'-azido nucleoside analogues.

Beyond antiviral applications, nucleoside analogues like gemcitabine (B846) have been investigated as radiosensitizers in preclinical cancer models. aacrjournals.org This approach is based on the principle that the nucleoside analogue can potentiate the cell-killing effects of radiation therapy. aacrjournals.org The successful preclinical demonstration of radiosensitization by gemcitabine has led to clinical trials exploring its use in combination with radiotherapy for tumors such as lung and pancreatic cancer. aacrjournals.org This opens up the possibility of evaluating this compound analogues in similar combination regimens for various cancers.

Furthermore, the concept of triple combination therapies is being explored. For instance, a preclinical study demonstrated that a triple combination of azidothymidine, trimethoprim, and uridine (B1682114) showed synergistic antibacterial activity against Gram-negative bacteria. slu.se While in a different therapeutic area, this highlights the potential for multi-drug combinations involving nucleoside analogues to tackle challenging infectious diseases.

Application of Advanced Mechanistic Characterization Techniques

A deep understanding of the mechanism of action of this compound and its analogues is crucial for their optimization and clinical development. Advanced mechanistic characterization techniques are being employed to elucidate their molecular interactions and cellular effects.

Polymerase extension assays are a key tool to confirm the mechanism of chain termination. These assays have demonstrated that the active triphosphate forms of various nucleoside analogues, including those with 3'-azido modifications, are incorporated by viral polymerases like SARS-CoV-2 RdRp, leading to the termination of further polymerase extension. biorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in determining the three-dimensional structure and preferred conformation of these nucleoside analogues. researchgate.net For instance, NMR-based conformational calculations and Nuclear Overhauser Effect (NOE) experiments have suggested that 4'-azidonucleosides preferentially adopt a 3'-endo (N-type) conformation of the furanose moiety. cancernetwork.com This structural insight is critical for understanding their interaction with the active site of viral polymerases. cancernetwork.com X-ray crystallography has been used to unequivocally establish the structure of newly synthesized analogues, such as 1-(4′-azido-2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)cytosine. researchgate.netnih.gov

Computational Chemistry and Structural Biology in Drug Discovery Pipeline

Computational chemistry and structural biology have become indispensable tools in the modern drug discovery pipeline, enabling the rational design and optimization of novel therapeutic agents like this compound analogues.